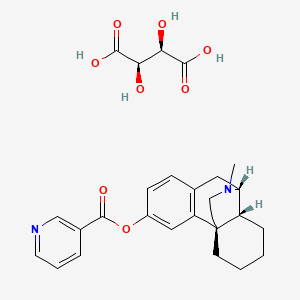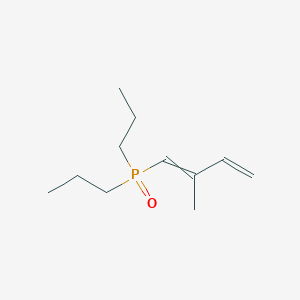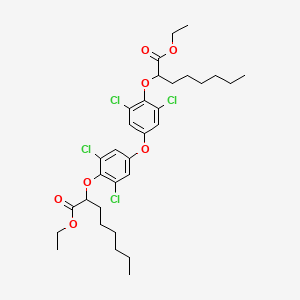
2,2'-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl eseter
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester is a complex organic compound characterized by its unique molecular structure It contains multiple aromatic rings, ether linkages, and carboxylic acid ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4,1-phenylene and octanoic acid.
Ether Formation: The phenylene groups are linked via an ether bond using a suitable dehydrating agent.
Esterification: The carboxylic acid groups are esterified with ethanol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and ether linkages.
Reduction: Reduction reactions can target the ester groups, converting them back to carboxylic acids.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Products include carboxylic acids and quinones.
Reduction: Products include alcohols and carboxylic acids.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester involves its interaction with molecular targets through its aromatic and ester groups. These interactions can modulate various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Oxybis(4,1-phenylene))bis(propan-2-ol): Similar in structure but with different functional groups.
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide: Shares aromatic characteristics but differs in functional groups.
3-methoxyfuran-2-carbaldehyde: Contains an aromatic ring but with different substituents.
Uniqueness
2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester is unique due to its combination of ether linkages, aromatic rings, and ester groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
63538-28-3 |
|---|---|
Molecular Formula |
C32H42Cl4O7 |
Molecular Weight |
680.5 g/mol |
IUPAC Name |
ethyl 2-[2,6-dichloro-4-[3,5-dichloro-4-(1-ethoxy-1-oxooctan-2-yl)oxyphenoxy]phenoxy]octanoate |
InChI |
InChI=1S/C32H42Cl4O7/c1-5-9-11-13-15-27(31(37)39-7-3)42-29-23(33)17-21(18-24(29)34)41-22-19-25(35)30(26(36)20-22)43-28(32(38)40-8-4)16-14-12-10-6-2/h17-20,27-28H,5-16H2,1-4H3 |
InChI Key |
RBPVNFDMQBQDMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OCC)OC1=C(C=C(C=C1Cl)OC2=CC(=C(C(=C2)Cl)OC(CCCCCC)C(=O)OCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


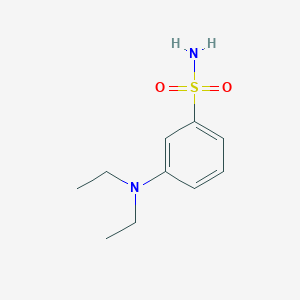
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)
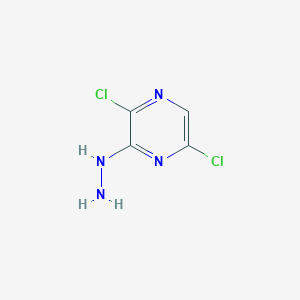
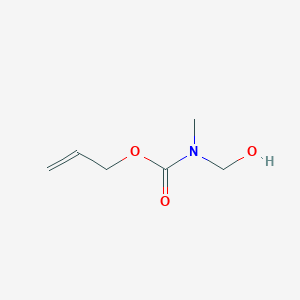



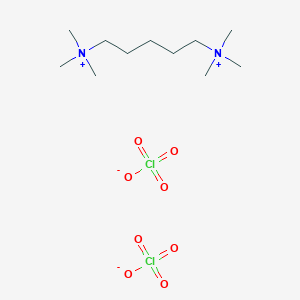
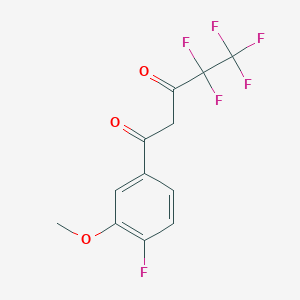
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
